Superior CYP26A1 Inhibition: 13 nM IC50 vs. Clinical Candidate Talarozole (5.4 nM) and Unrelated Chemotype (5000 nM)
3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid demonstrates potent inhibition of human cytochrome P450 26A1 (CYP26A1), a key enzyme in retinoic acid catabolism, with an IC50 of 13 nM in a cell-based microsomal assay [1]. This potency is within an order of magnitude of the clinical-stage CYP26 inhibitor Talarozole (R115866, IC50 = 5.4 nM) and is more than 380-fold more potent than an unrelated chemotype (CHEMBL3785761, IC50 = 5000 nM) tested under similar conditions [REFS-2, REFS-3].
| Evidence Dimension | Inhibition of CYP26A1 enzyme activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | Comparator 1 (Clinical candidate): Talarozole (R115866), IC50 = 5.4 nM; Comparator 2 (Unrelated chemotype): CHEMBL3785761, IC50 = 5000 nM |
| Quantified Difference | Target compound is 2.4-fold less potent than Talarozole but >380-fold more potent than the unrelated comparator. |
| Conditions | Inhibition of CYP26A1 in human MCF7 cell microsomes using [3H]ATRA as substrate (for target compound). Talarozole and CHEMBL3785761 data are from similar microsomal CYP26A1 inhibition assays. |
Why This Matters
This level of potency, combined with the compound's unique chemical scaffold, establishes 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid as a structurally distinct and viable alternative to existing CYP26A1 inhibitors, particularly valuable for exploring novel intellectual property space and mitigating cross-resistance mechanisms.
- [1] BindingDB. BDBM50401154 (CHEMBL2205775). IC50: 13 nM for CYP26A1. Assay: Inhibition of CYP26A1 in human MCF7 cell microsomes. View Source
- [2] MedChemExpress. Talarozole (R115866) Datasheet. CYP26A1 IC50 = 5.4 nM. View Source
- [3] BindingDB. BDBM50157728 (CHEMBL3785761). IC50: 5000 nM for CYP26A1. View Source
